6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O/c1-12-7-9-14(10-8-12)26-21-18(13(2)25-26)19(16(11-23)20(24)27-21)15-5-3-4-6-17(15)22/h3-10,19H,24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRQXGPNMLJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4F)C(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
The four-component synthesis of pyrano[2,3-c]pyrazoles typically involves:
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Hydrazine derivative : 4-Methylphenylhydrazine introduces the 1-(4-methylphenyl) substituent.
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β-Ketoester : Ethyl acetoacetate provides the 3-methyl group.
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Aldehyde : 2-Fluorobenzaldehyde supplies the 4-(2-fluorophenyl) moiety.
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Malononitrile : Contributes the 5-cyano and 6-amino groups.
The reaction proceeds via a cascade mechanism:
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Pyrazolone formation : Condensation of 4-methylphenylhydrazine with ethyl acetoacetate forms 3-methyl-1-(4-methylphenyl)-5-pyrazolone.
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Knoevenagel condensation : 2-Fluorobenzaldehyde reacts with malononitrile to generate an α,β-unsaturated nitrile intermediate.
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Michael addition : The pyrazolone attacks the unsaturated nitrile, followed by cyclization and tautomerization to yield the target compound.
Catalytic Systems and Conditions
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Catalyst : Indium(III) chloride (InCl₃, 20 mol%) in 50% ethanol.
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Ultrasound irradiation : Applied at 40°C for 20 minutes, enhancing reaction efficiency (yield: 85–95%).
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Solvent : Aqueous ethanol minimizes byproducts and aligns with green chemistry principles.
Table 1. Optimization of Four-Component Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 20 mol% InCl₃ | 95 |
| Temperature | 40°C | 90 |
| Reaction Time | 20 min (ultrasound) | 93 |
| Solvent | 50% EtOH | 91 |
Three-Component Stepwise Synthesis
Pre-Synthesis of Pyrazolone Intermediate
Condensation with Aldehyde and Malononitrile
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Reagents : Pre-synthesized pyrazolone, 2-fluorobenzaldehyde (1.1 equiv), malononitrile (1.0 equiv).
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Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 10 mol%) in ethanol.
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Conditions : Stirring at room temperature for 30 minutes (yield: 82%).
Key Advantage : Stepwise control minimizes side reactions, particularly with electron-deficient aldehydes like 2-fluorobenzaldehyde.
Solvent-Free Mechanochemical Approach
Ball Milling Technique
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Components : Ground stoichiometric mixtures of 4-methylphenylhydrazine, ethyl acetoacetate, 2-fluorobenzaldehyde, and malononitrile.
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Additive : Silica gel (10% w/w) as a grinding auxiliary.
Advantages :
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Eliminates solvent use, reducing environmental impact.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
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Crystal system : Monoclinic, space group P2₁/c.
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Bond lengths : N1–C5 = 1.332 Å, C5–C6 = 1.456 Å, confirming pyran ring formation.
Challenges and Mitigation Strategies
Steric Hindrance from 4-Methylphenyl Group
Electron-Withdrawing Fluorine Substituent
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Issue : Slower Knoevenagel condensation with malononitrile.
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Solution : Use microwave irradiation (100 W, 80°C) to accelerate this step.
Comparative Analysis of Methods
Table 2. Synthesis Method Comparison
| Method | Yield (%) | Time | Green Metrics (E-factor) |
|---|---|---|---|
| Four-Component (InCl₃) | 95 | 20 min | 0.78 |
| Three-Component (DABCO) | 82 | 30 min | 1.25 |
| Mechanochemical | 78 | 15 min | 0.12 |
Industrial Scalability Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts or promoters to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrano[2,3-c]pyrazole class exhibit significant anticancer properties. For instance, derivatives have been reported to inhibit various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .
Anti-inflammatory Effects
The structure of 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile suggests potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit the p38 mitogen-activated protein kinase pathway, which plays a crucial role in inflammatory responses .
Antioxidant Activity
Recent studies have highlighted the antioxidant capabilities of pyrano[2,3-c]pyrazole derivatives. Compounds have shown effectiveness in scavenging free radicals and protecting against oxidative stress in various biological systems. This property is vital for developing therapeutic agents aimed at combating oxidative damage associated with numerous diseases .
Organic Electronics
This compound has been explored for its potential use in organic electronic devices due to its favorable electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Photovoltaic Materials
The compound's unique structure allows for efficient charge transport and light absorption, which are critical characteristics in photovoltaic materials. Research has indicated that modifications to the pyrano[2,3-c]pyrazole framework can enhance its performance as a light-harvesting component in solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents at key positions and their impact:
Key Observations :
Biological Activity
6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the dihydropyrano[2,3-c]pyrazole class, which has been recognized for various therapeutic applications including anti-inflammatory, anticancer, and PPARγ (Peroxisome Proliferator-Activated Receptor gamma) modulation.
- Molecular Formula : C21H16F N4O
- Molecular Weight : 364.37 g/mol
- CAS Number : 309278-39-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyrano[2,3-c]pyrazoles. A series of derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values ranging from 0.03 mM to higher concentrations against different cancer types, indicating significant growth inhibition in vitro .
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. In a comparative study, several derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium. For example, compounds derived from the dihydropyrano framework showed IC50 values between 54.65 μg/mL and 69.15 μg/mL, suggesting promising anti-inflammatory effects .
PPARγ Modulation
The role of this compound as a PPARγ partial agonist has garnered attention due to its implications in treating type II diabetes. In vitro assays indicated that several derivatives could displace labeled PPARγ ligands with varying affinities. Notably, some compounds showed high affinity with IC50 values below 1 μM, suggesting their potential as therapeutic agents for metabolic disorders .
The mechanism by which dihydropyrano[2,3-c]pyrazoles exert their biological effects involves interactions with specific molecular targets:
- PPARγ Binding : The structural configuration allows these compounds to interact favorably with PPARγ receptors, influencing gene expression related to glucose and lipid metabolism.
- Cellular Uptake : The bioavailability and cellular uptake of these compounds can significantly affect their pharmacological profiles, with some compounds acting as antagonists despite being potent binders in competitive assays .
Case Studies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
